molecular formula C22H21ClN2O B421556 (2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone

(2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone

Cat. No.: B421556
M. Wt: 364.9g/mol
InChI Key: GZPQXFOTRMOWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as indole derivatives.

    Introduction of the Pyrazino Group: The pyrazino group is introduced through a condensation reaction with suitable amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield alcohols.

Scientific Research Applications

(2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone has several scientific research applications:

    Organic Electronics: The compound’s good hole-transport ability makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Medicinal Chemistry:

    Photochemical Studies: The compound’s photochemical stability makes it an excellent candidate for studies involving light-induced reactions and processes.

Mechanism of Action

The mechanism of action of (2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone involves its interaction with various molecular targets. In organic electronics, it functions as a hole-transport material, facilitating the movement of positive charges through the device. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, which could include enzymes, receptors, or other proteins.

Comparison with Similar Compounds

Similar Compounds

    Indolo[3,2,1-jk]carbazole: Shares a similar core structure but lacks the pyrazino and chlorobenzoyl groups.

    9H-Carbazole: A simpler carbazole derivative without additional functional groups.

    Azaindolo[3,2,1-jk]carbazole: Contains a nitrogen atom in the indole ring, offering different electronic properties.

Uniqueness

(2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone is unique due to the combination of its carbazole core with the pyrazino and chlorobenzoyl groups. This combination imparts distinct electronic and photochemical properties, making it suitable for specialized applications in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C22H21ClN2O

Molecular Weight

364.9g/mol

IUPAC Name

(2-chlorophenyl)-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)methanone

InChI

InChI=1S/C22H21ClN2O/c1-14-9-10-19-17(13-14)15-6-4-8-20-21(15)24(19)11-12-25(20)22(26)16-5-2-3-7-18(16)23/h2-3,5,7,9-10,13,20H,4,6,8,11-12H2,1H3

InChI Key

GZPQXFOTRMOWQP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C5=CC=CC=C5Cl

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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